molecular formula C10H12O4 B1581610 Methyl 3,4-dimethoxybenzoate CAS No. 2150-38-1

Methyl 3,4-dimethoxybenzoate

Cat. No. B1581610
Key on ui cas rn: 2150-38-1
M. Wt: 196.2 g/mol
InChI Key: BIGQPYZPEWAPBG-UHFFFAOYSA-N
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Patent
US09334251B2

Procedure details

To 10.00 g (51 mmol) of methyl 3,4 dimethoxybenzoate (6) in 50 mL of AcOH at 0° C. was added 8.90 g (56 mmol) of Br2 in 50 mL of AcOH over 1.5 h. The ice bath was removed and the mixture stirred 45 min. The reaction was quenched by pouring into 700 mL of H2O, stirred 30 min, left quiescent for 1 h, and filtered. The collected solid was washed with H2O and washed with sat. aq. Na2S2O3. The solid was partially dried, dissolved in 300 mL hot MeOH, and the resultant solution was cooled. The cool methanolic solution of product was treated with 200 mL of H2O and the white solid filtered to give 8.92 g (64% yield) of methyl-2-bromo-4,5-dimethoxybenzoate (7) as a white powder. The compound matched the physical and spectral properties of the known compound.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
8.9 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:10]=[CH:11][C:12]=1[O:13][CH3:14])[C:6]([O:8][CH3:9])=[O:7].[Br:15]Br>CC(O)=O>[CH3:9][O:8][C:6](=[O:7])[C:5]1[CH:4]=[C:3]([O:2][CH3:1])[C:12]([O:13][CH3:14])=[CH:11][C:10]=1[Br:15]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
COC=1C=C(C(=O)OC)C=CC1OC
Name
Quantity
8.9 g
Type
reactant
Smiles
BrBr
Name
Quantity
50 mL
Type
solvent
Smiles
CC(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
CC(=O)O

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred 45 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ice bath was removed
CUSTOM
Type
CUSTOM
Details
The reaction was quenched
ADDITION
Type
ADDITION
Details
by pouring into 700 mL of H2O
STIRRING
Type
STIRRING
Details
stirred 30 min
Duration
30 min
WAIT
Type
WAIT
Details
left quiescent for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The collected solid was washed with H2O
WASH
Type
WASH
Details
washed with sat. aq. Na2S2O3
CUSTOM
Type
CUSTOM
Details
The solid was partially dried
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 300 mL hot MeOH
TEMPERATURE
Type
TEMPERATURE
Details
the resultant solution was cooled
ADDITION
Type
ADDITION
Details
The cool methanolic solution of product was treated with 200 mL of H2O
FILTRATION
Type
FILTRATION
Details
the white solid filtered

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
COC(C1=C(C=C(C(=C1)OC)OC)Br)=O
Measurements
Type Value Analysis
AMOUNT: MASS 8.92 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 63.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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